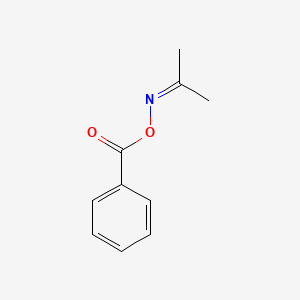

Acetoxime benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetoxime benzoate is an organic compound with the molecular formula C10H11NO2. It is a derivative of acetoxime, where the oxime group is bonded to a benzoate moiety. This compound is known for its applications in various fields, including organic synthesis and material science.

Wirkmechanismus

Target of Action

Acetoxime benzoate, as an oxime compound , primarily targets the imine group in organic compounds . The imine group is a functional group consisting of a carbon-nitrogen double bond, where the nitrogen is connected to a hydrogen atom or an organic group .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the structure and function of the target molecules. The oxime group in this compound can react with aldehydes or ketones to form a new oxime . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of growth substrates to benzoyl-CoA . These transformations include various types of novel reactions, such as the carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions, and shortening of aliphatic side chains .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism by human and rodent hepatic cytochrome P450 enzymes . The compound is metabolized to the genotoxicant and carcinogen propane 2-nitronate (P2-N) . The oxime (20 mM) was incubated with liver microsomes from mice, rats, and two humans . P2-N was found by HPLC in the urine of rats that had received acetoxime .

Result of Action

The result of the action of this compound is the formation of a new oxime . This reaction is essentially irreversible as the adduct dehydrates . The hepatocarcinogenicity of acetoxime has been tentatively linked with its metabolic oxidation to the potent genotoxicant and carcinogen propane 2-nitronate (P2-N) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of sunlight can enhance the photocatalytic activity of zinc oxide nanoparticles derived from a zinc(II)/acetoxime system . These nanoparticles successfully degraded 99.8% of methylene blue (MB) and 55.42% of methyl orange (MO) within 160 minutes under solar irradiation . They also showed good potential to reduce the viability of E. coli and S. aureus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetoxime benzoate can be synthesized through the reaction of acetoxime with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as a crystalline solid .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying under reduced pressure to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetoxime benzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it back to acetoxime.

Substitution: It can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso compounds.

Reduction: Regeneration of acetoxime.

Substitution: Formation of substituted oxime derivatives.

Wissenschaftliche Forschungsanwendungen

Acetoxime benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various oxime derivatives.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, including catalysts and sensors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetoxime: The parent compound, known for its use in organic synthesis.

Benzyl benzoate: Another benzoate derivative with applications in medicine and industry.

Amidoximes: Compounds similar to oximes but with an additional amino group, used in various biological applications.

Uniqueness

Acetoxime benzoate is unique due to its dual functionality, combining the properties of both acetoxime and benzoate. This makes it a versatile compound in organic synthesis and material science, offering advantages such as stability and reactivity under mild conditions .

Eigenschaften

IUPAC Name |

(propan-2-ylideneamino) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(2)11-13-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIVZNURROIUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=CC=CC=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2968023.png)

![N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2968026.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2968031.png)

![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2968033.png)

![ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2968034.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2968035.png)

![2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968043.png)

![2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2968044.png)

![4-benzoyl-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2968046.png)